molecular formula C23H26ClN3O2 B2681571 4-(4-Ethylpiperazin-1-yl)-3-(4-methoxybenzoyl)quinoline hydrochloride CAS No. 2097857-01-5

4-(4-Ethylpiperazin-1-yl)-3-(4-methoxybenzoyl)quinoline hydrochloride

Cat. No. B2681571
M. Wt: 411.93
InChI Key: AWVGBWMOFYSWNH-UHFFFAOYSA-N
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Description

4-(4-Ethylpiperazin-1-yl)-3-(4-methoxybenzoyl)quinoline hydrochloride, also known as EPIQ, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. EPIQ is a quinoline derivative that has been synthesized using various methods, and its mechanism of action is still being studied.

Scientific Research Applications

Application in Medicinal Chemistry

Field

Medicinal Chemistry

Application Summary

This compound is similar to a series of novel 4-(3-(4-benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-one . These compounds were synthesized and screened for in vitro antimicrobial activity .

Method of Application

The compounds were synthesized by the reductive amination of 7-methoxy-3-phenyl-4-(3-piperizin-1-yl-propaxy)chromen-2-one with different substituted aromatic aldehydes using sodium cyanoborohydride in methanol .

Results

The compounds exhibited significant antibacterial and antifungal activity as that of standards . The data was further compared with structure-based investigations using docking studies with the crystal structure of oxidoreductase protein organisms .

Application in Organic Chemistry

Field

Organic Chemistry

Application Summary

A new library of structurally modified 3-(piperazin-1-yl)-1,2-benzothiazole derivatives have been designed and synthesized . These compounds were evaluated for drug likeness or “drugability” according to Lipinski’s rule of five (RO5) .

Method of Application

The compounds were synthesized through a multi-step procedure . Their structures were characterized by IR, 1H NMR, 13C NMR, and mass spectral technique .

Results

The synthesized compounds were also screened for their antibacterial activity by the agar diffusion method, and three of them were found to be active . One of the compounds showed a good activity against Bacillus subtilis and Staphylococcus aureus with MIC 500 µg/mL .

Application in Cancer Treatment

Field

Oncology

Application Summary

A series of novel N1-(2-aryl-1,3-thiazolidin-4-one)-N3-aryl urea derivatives were synthesized and biologically characterized . The most promising compound was identified as a multi-tyrosine kinase inhibitor, including c-Met, Ron, c-Kit, AXL, and IGF-1R .

Method of Application

The compounds were synthesized based on a previously identified lead compound . The results of real-time live-cell imaging indicated that the compound showed improved cytotoxicity and anti-proliferative activity against HT-29 cancer cells in a time- and dose-dependent manner .

Results

The anticancer activity was closely related with cancer cell apoptosis and the blockade of the phosphorylation of c-Met and its downstream signaling ERK and Akt . The compound also displayed slightly stronger effects on HT-29 cancer cells migration than that of Cabozantinib .

Application in Antimicrobial Activity

Field

Microbiology

Application Summary

A series of novel 4-(3-(4-benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-one were synthesized and screened for in vitro antimicrobial activity .

Results

Application in Drug-Sensitive and Drug-Resistant Cancers Treatment

Application Summary

A series of 21 novel N1-(2-aryl-1,3-thiazolidin-4-one)-N3-aryl urea derivatives were synthesized and biologically characterized . The most promising compound was identified as a multi-tyrosine kinase inhibitor, including c-Met, Ron, c-Kit, AXL and IGF-1R .

Method of Application

The compounds were synthesized based on the previously identified lead compound . The results of real-time live-cell imaging indicated that the compound showed improved cytotoxicity and anti-proliferative activity against HT-29 cancer cells in a time- and dose-dependent manner .

Results

Application in Antimicrobial Activity

Results

The compounds exhibited significant antibacterial and antifungal activity as that of standards . The data was further compared with structure-based investigations using docking studies with the crystal structure of oxidoreductase (1XDQ and 3QLS) protein organisms .

properties

IUPAC Name

[4-(4-ethylpiperazin-1-yl)quinolin-3-yl]-(4-methoxyphenyl)methanone;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N3O2.ClH/c1-3-25-12-14-26(15-13-25)22-19-6-4-5-7-21(19)24-16-20(22)23(27)17-8-10-18(28-2)11-9-17;/h4-11,16H,3,12-15H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWVGBWMOFYSWNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)C2=C(C=NC3=CC=CC=C32)C(=O)C4=CC=C(C=C4)OC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Ethylpiperazin-1-yl)-3-(4-methoxybenzoyl)quinoline hydrochloride

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